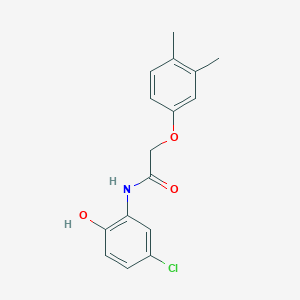
N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide A is not yet fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and also to modulate the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide A has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and also to improve immune function. Additionally, it has been found to have a protective effect on the liver and to improve glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide A is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of various diseases such as arthritis and cancer. However, one of the limitations of N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide A is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide A. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide A and to identify its potential therapeutic applications in various diseases. Lastly, more research is needed to evaluate the safety and efficacy of N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide A in clinical trials.
Méthodes De Synthèse
N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide A is synthesized through a multistep process that involves the reaction of 5-chloro-2-hydroxyaniline with 3,4-dimethylphenol in the presence of potassium carbonate and copper(II) acetate. The resulting product is then treated with acetic anhydride and acetic acid to yield N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide A.
Applications De Recherche Scientifique
N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide A has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases such as arthritis, cancer, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-3-5-13(7-11(10)2)21-9-16(20)18-14-8-12(17)4-6-15(14)19/h3-8,19H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATLNFAAWAUWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxyphenyl)-2-(3,4-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(3,4-dichlorobenzyl)amino]ethanol](/img/structure/B5797242.png)
![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5797245.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)


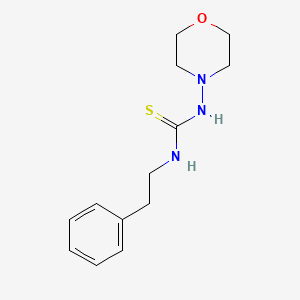

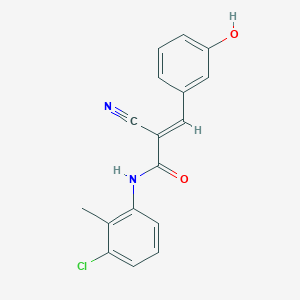
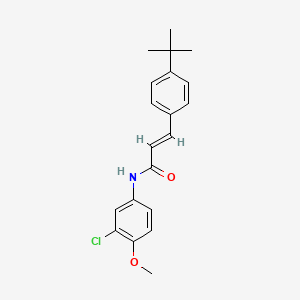
![2-{[(3-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5797315.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5797323.png)
![3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B5797341.png)
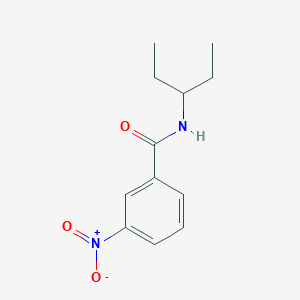
![N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5797347.png)